2-Phenylbutyric acid

Catalog No.
S582115
CAS No.
90-27-7
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylbutyric acid

CAS Number

90-27-7

Product Name

2-Phenylbutyric acid

IUPAC Name

2-phenylbutanoic acid

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)

InChI Key

OFJWFSNDPCAWDK-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)O

Solubility

417 mg/mL

Synonyms

2-Ethyl-2-phenylacetic Acid; α-Ethylbenzeneacetic Acid; (RS)-2-Phenylbutanoic Acid; (+/-)-2-Phenylbutanoic Acid; α-Ethyl-α-toluic Acid; α-Ethylbenzeneacetic Acid; α-Ethylphenylacetic Acid;

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)O

Urea Cycle Disorders

One of the most established uses of 2-PBA is in the management of urea cycle disorders (UCDs). These are rare genetic conditions where the body struggles to eliminate excess nitrogen, leading to a buildup of ammonia, a toxic substance. 2-PBA acts as an ammonia scavenger, converting it into phenylacetate, a non-toxic compound that can be excreted through urine []. This helps to reduce ammonia levels in the blood and alleviate symptoms like lethargy, vomiting, and coma commonly associated with UCDs [].

Cancer Research

2-PBA has garnered significant interest in cancer research due to its potential anti-tumor properties. Studies suggest that 2-PBA may induce cell cycle arrest and apoptosis (programmed cell death) in various cancer cell lines []. It may also exhibit histone deacetylase (HDAC) inhibitory activity, potentially impacting gene expression and affecting cancer cell proliferation []. However, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2-PBA in cancer treatment [, ].

Neurodegenerative Diseases

Emerging research explores the potential benefits of 2-PBA in neurodegenerative diseases like Huntington's disease and amyotrophic lateral sclerosis (ALS). These conditions involve the progressive loss of neurons, leading to movement and cognitive decline. Studies suggest that 2-PBA may act as a chemical chaperone, stabilizing misfolded proteins associated with these diseases and potentially preventing their accumulation and harmful effects on neurons []. However, further investigation is needed to determine the effectiveness and safety of 2-PBA in treating neurodegenerative diseases [].

Other Areas of Investigation

-PBA is also being explored for its potential roles in various other areas, such as:

  • Cystic fibrosis: Studies suggest 2-PBA may improve protein folding and function in cystic fibrosis patients [].
  • Sickle cell disease: 2-PBA may help prevent the sickling of red blood cells in individuals with sickle cell disease [].
  • Inflammation: 2-PBA may possess anti-inflammatory properties [].

2-Phenylbutyric acid is a monocarboxylic acid characterized by its molecular formula C10H12O2C_{10}H_{12}O_{2} and a molecular weight of 164.2 g/mol. It is structurally defined as butyric acid with a phenyl group substituted at the second carbon position. This compound appears as white to yellowish crystalline solids with an aromatic odor and has a melting point ranging from 39 to 42 °C, and a boiling point between 270 and 272 °C .

In terms of solubility, 2-phenylbutyric acid is slightly soluble in chloroform, ethyl acetate, and methanol, but is insoluble in water . It plays a significant role as a human xenobiotic metabolite, indicating its presence in various biological systems, including bacteria and humans .

Research suggests that 2-PhBu may have various mechanisms of action depending on the specific context. Here are two potential mechanisms:

  • Folding protein defects: In some diseases like urea cycle disorders, mutations can lead to misfolded proteins. 2-PhBu might act as a chaperone, assisting the proper folding of these proteins, potentially restoring their function.
  • Aromatic amino acid decarboxylase (AADC) inhibition: AADC is an enzyme involved in the production of neurotransmitters. 2-PhBu, particularly the R-enantiomer, may inhibit AADC activity, potentially impacting neurotransmitter levels and having implications for neurological disorders.
Note

The specific mechanisms of 2-PhBu's action require further investigation.

Data source:

  • Orphanet Report on Sodium Phenylbutyrate
Typical of carboxylic acids. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Reduction: It can be reduced to corresponding alcohols or aldehydes.

The compound's reactivity is influenced by the presence of the phenyl group, which can stabilize certain intermediates during these reactions.

Research indicates that 2-phenylbutyric acid exhibits various biological activities. It has been identified as an antihyperlipidemic agent, suggesting its potential in managing lipid levels in the blood . Additionally, it has been studied for its effects on metabolic processes and may play a role in reducing oxidative stress in biological systems. Its function as a human xenobiotic metabolite highlights its relevance in drug metabolism and pharmacokinetics .

Several methods exist for synthesizing 2-phenylbutyric acid:

  • Alkylation of Glycine: A common synthetic route involves the alkylation of glycine with an appropriate alkyl halide, followed by hydrolysis to yield 2-phenylbutyric acid.
  • Direct Substitution: The phenyl group can be introduced via electrophilic aromatic substitution reactions on butyric acid derivatives.
  • Resolution Techniques: Chiral resolution methods have been developed to isolate specific enantiomers of 2-phenylbutyric acid, which are crucial for studying its biological activity .

2-Phenylbutyric acid has several applications across different fields:

  • Pharmaceuticals: Used as an antihyperlipidemic drug.
  • Biochemical Research: Employed in proteomics and metabolic studies due to its role as a metabolite .
  • Chemical Industry: Utilized as an intermediate in the synthesis of various organic compounds.

Studies involving 2-phenylbutyric acid have focused on its interactions with biological molecules and other compounds. It has been shown to influence lipid metabolism and interact with enzymes involved in fatty acid synthesis. Additionally, research has explored its effects on cellular pathways related to oxidative stress and inflammation, indicating potential therapeutic benefits .

Several compounds share structural similarities with 2-phenylbutyric acid, including:

Compound NameMolecular FormulaKey Characteristics
Butyric AcidC4H8O2C_{4}H_{8}O_{2}Simple carboxylic acid
Phenylacetic AcidC8H8O2C_{8}H_{8}O_{2}Contains a phenyl group; used in pharmaceuticals
3-Phenylbutyric AcidC10H12O2C_{10}H_{12}O_{2}Isomer with different biological activities
α-Methylbutyric AcidC5H10O2C_{5}H_{10}O_{2}Similar structure; different properties

Uniqueness of 2-Phenylbutyric Acid:
The unique substitution of the phenyl group at the second carbon position distinguishes 2-phenylbutyric acid from other butyric acids. This structural feature contributes to its specific biological activities and applications in pharmacology.

Molecular Architecture

2-Phenylbutyric acid ($$ \text{C}{10}\text{H}{12}\text{O}_2 $$) features a four-carbon butyric acid backbone with a phenyl group attached at the β-carbon. The molecule’s planar aromatic ring and hydrophobic alkyl chain contribute to its amphiphilic nature, enabling interactions with both polar and nonpolar environments. The carboxyl group at the terminal end facilitates hydrogen bonding and salt formation, critical for its reactivity in synthetic applications.

Stereochemical Considerations

The chiral center at the second carbon allows for enantiomeric forms, though most studies focus on the racemic mixture. The (S)-(+)-enantiomer exhibits a specific optical rotation ($$ [\alpha]_D^{20} = +25^\circ $$) and is synthesized via asymmetric catalysis.

Physicochemical Properties

Key experimental properties of 2-PBA are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Phenylbutyric Acid

PropertyValueSource
Melting Point39–42°C
Boiling Point270–272°C
Density1.055 g/cm³
Refractive Index ($$ n_D $$)1.515
pKa4.34 ± 0.10
Solubility in WaterInsoluble
Solubility in Ethanol25 g/L (20°C)

The compound’s low water solubility and moderate lipophilicity ($$ \log P = 2.1 $$) influence its pharmacokinetic behavior, necessitating prodrug formulations for therapeutic use.

Physical Description

Solid

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.083729621 g/mol

Monoisotopic Mass

164.083729621 g/mol

Heavy Atom Count

12

Melting Point

47.5 °C

UNII

S7S079H2C2

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

90-27-7

Wikipedia

2-phenylbutyric acid

General Manufacturing Information

Benzeneacetic acid, .alpha.-ethyl-: ACTIVE

Dates

Modify: 2023-08-15

Analysis of individual and total microcystins in surface water by on-line preconcentration and desalting coupled to liquid chromatography tandem mass spectrometry

Gabriel Munoz, Sung Vo Duy, Audrey Roy-Lachapelle, Barry Husk, Sébastien Sauvé
PMID: 28822574   DOI: 10.1016/j.chroma.2017.07.096

Abstract

A fast and high-throughput method is proposed for the determination of total microcystins (ΣMC) in environmental surface waters. After a 1-h Lemieux-von Rudloff oxidation step to yield the 2-methyl-3-methoxy-4-phenylbutyric acid (MMPB) moiety, samples were quenched, filtered, and directly analyzed. This was achieved via solid phase extraction (SPE) coupled on-line to ultra-high performance liquid chromatography electrospray ionization triple stage quadrupole mass spectrometry. The choice of on-line SPE settings was conducted using experimental designs. Given the matrix complexity of oxidation extracts, the on-line desalting step was found to be a critical parameter to ensure suitable method robustness. The on-line sample loading volume was 5mL, and the wash volume applied for on-line desalting was 3mL. Instrumental analysis was performed in just 8min. The method limit of quantification was 0.5ngL
ΣMC (i.e. 2000 times lower than the current World Health Organization - WHO drinking water guideline). Excellent determination coefficients were observed for matrix-free and matrix-based calibration curves alike, and the linearity range tested spanned∼4 orders of magnitude. Accuracy and intermediate precision did not depend on the spike level and proved satisfactory (in the range of 93-110% and 3-6%, respectively). A thorough assessment of instrumental matrix effects was conducted by comparing standard additions curves in several lake and river oxidation extracts with the matrix-free reference. Regardless of the internal standard used (4-PB or D3-MMPB), instrumental matrix effects were efficiently compensated. The matrix effect that may occur at the earlier sample preparation stage was evaluated separately. While the oxidation step was generally not complete (yield ∼65%), the conversion rates of MCs into MMPB remained within a consistent range of values regardless of matrix type. No significant back-pressure was observed upon consecutive injections of oxidation-based samples, while the instrumental sensitivity remained unaffected. The herein described method could therefore be eligible for future large-scale monitoring surveys. The method was applied to a selection of surface water samples (n=30) collected across the province of Québec, Canada, and the results were compared to those achieved by an individual variant analysis of 8 MC congeners and a commercial ELISA kit.


Transformation of microcystins to 2-methyl-3-methoxy-4-phenylbutyric acid by room temperature ozone oxidation for rapid quantification of total microcystins

L L Zhang, R P Yu, L P Wang, S F Wu, Q J Song
PMID: 26975781   DOI: 10.1039/c5em00588d

Abstract

Microcystins (MCs) are cyanobacterial hepatotoxins capable of accumulation into animal tissues. To determine the total microcystins in water, a novel analytical method, including ozonolysis, methylation of 2-methyl-3-methoxy-4-phenylbutyric acid (MMPB) with methylchloroformate (MCF) and gas chromatography mass spectrometry (GC-MS) detection was developed. The results show that MCs can be oxidized by ozone to produce MMPB at ambient temperature, proving ozonation is an effective, rapid and green method for the transformation of MCs to MMPB without secondary pollution. The oxidation conditions as well as the esterification process were optimized and, subsequently applied to analysis of environmental samples. The method shows wide linear range and high sensitivity with a detection limit of 0.34 μg L(-1). The established method was successfully applied to the analysis of microcystins in water samples.


Neuronal inhibition and seizure suppression by acetoacetate and its analog, 2-phenylbutyrate

Atsushi Kadowaki, Nagisa Sada, Narinobu Juge, Ayaka Wakasa, Yoshinori Moriyama, Tsuyoshi Inoue
PMID: 28294308   DOI: 10.1111/epi.13718

Abstract

The ketogenic diet is clinically used to treat drug-resistant epilepsy. The diet treatment markedly increases ketone bodies (acetoacetate and β-hydroxybutyrate), which work as energy metabolites in the brain. Here, we investigated effects of acetoacetate on voltage-dependent Ca
channels (VDCCs) in pyramidal cells of the hippocampus. We further explored an acetoacetate analog that inhibited VDCCs in pyramidal cells, reduced excitatory postsynaptic currents (EPSCs), and suppressed seizures in vivo.
The effects of acetoacetate and its analogs on VDCCs and EPSCs were evaluated using patch-clamp recordings from CA1 pyramidal cells of mouse hippocampal slices. The in vivo effects of these reagents were also evaluated using a chronic seizure model induced by intrahippocampal injection of kainate.
Acetoacetate inhibited VDCCs in pyramidal cells of hippocampal slices, and reduced EPSCs in slices exhibiting epileptiform activity. More potent EPSC inhibitors were then explored by modifying the chemical structure of acetoacetate, and 2-phenylbutyrate was identified as an acetoacetate analog that inhibited VDCCs and EPSCs more potently. Although acetoacetate is known to inhibit vesicular glutamate transporters (VGLUTs), 2-phenylbutyrate did not inhibit VGLUTs, showing that 2-phenylbutyrate is an acetoacetate analog that preferably inhibits VDCCs. In addition, 2-phenylbutyrate markedly reduced EPSCs in slices exhibiting epileptiform activity, and suppressed hippocampal seizures in vivo in a mouse model of epilepsy. The in vivo antiseizure effects of 2-phenylbutyrate were more potent than those of acetoacetate. Finally, intraperitoneal 2-phenylbutyrate was delivered to the brain, and its brain concentration reached the level enough to reduce EPSCs.
These results demonstrate that 2-phenylbutyrate is an acetoacetate analog that inhibits VDCCs and EPSCs in pyramidal cells, suppresses hippocampal seizures in vivo, and has brain penetration ability. Thus 2-phenylbutyrate provides a useful chemical structure as a lead compound to develop new antiseizure drugs originating from ketone bodies.


Chiral carboxylic acids and their effects on melting-point behaviour in co-crystals with isonicotinamide

Andreas Lemmerer, Nikoletta B Báthori, Susan A Bourne
PMID: 19029707   DOI: 10.1107/S0108768108034526

Abstract

The crystal structures of co-crystals of two systems of chiral carboxylic acids, optically active and racemic 2-phenylpropionic acid and 2-phenylbutyric acid, with isonicotinamide are reported to investigate the effects of the chirality of the chiral carboxylic acids on the melting point of the co-crystal complexes. It was found that the racemic co-crystal has a higher melting point than the optically active co-crystal, which correlates with the denser packing arrangement inherent in centrosymmetric space groups.


Thermodynamic characterization of separations on alkaline-stable silica-based C18 columns: why basic solutes may have better capacity and peak performance at higher pH

Jörgen Samuelsson, André Franz, Brett J Stanley, Torgny Fornstedt
PMID: 17612549   DOI: 10.1016/j.chroma.2007.06.026

Abstract

A systematic study was made to explain the large improvements in separation performance and capacity of basic compounds at alkaline conditions. The adsorption of three probe components was investigated on four alkaline-stable silica-based C18 columns at three different pH-levels: 3, 7 and 11. The probes were 3-phenyl-1-propanol (neutral), 2-phenylbutyric acid (acidic) and metoprolol (basic). Adsorption isotherms were acquired over a broad concentration range, in order to detect both high and low energy sites. Before the choice of the proper adsorption isotherm model, the adsorption energy distribution (AED) was calculated yielding the number of different kinds of interaction sites between the solute and the stationary phase. The neutral probe was entirely unaffected by pH and its AED was unimodal (one site) indicating homogenous adsorption. For the acidic probe the interactions were unimodal at pH 3 where the probe is uncharged and at least bimodal (two sites) at pH 7 and 11 where the probe is charged. For the basic probe, the interactions were heterogeneous at both pH 3 and 11. The equilibrium constants of the high and low energy sites were different by a factor of 55-100 at pH 3 and only 6-7 at pH 11. The difference in saturation capacities between the two sites was much smaller at pH 11 where 20% of the total capacity is from the high energy site, as compared to pH 3 where the high energy site was only 2-5% of the total capacity. This explains why peaks of amines (basic solutes) tail at low pH while their peaks are symmetrical at alkaline pH. The Langmuir model fit the unimodal data and the bi-Langmuir model fit the bimodal AED data. The calculated band profiles based on these parameters agreed excellently with the experimental data. The electrostatic-modified Langmuir, on the other hand, did not describe this adsorption process well.


In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures

Ali Gharibi Loron, Soroush Sardari, Jamshid Narenjkar, Mohammad Sayyah
PMID: 27592363   DOI: 10.6091/.21.1.32

Abstract

Resistance to antiepileptic drugs and the intolerability in 20-30% of the patients raises demand for developing new drugs with improved efficacy and safety. Acceptable anticonvulsant activity, good tolerability, and inexpensiveness of docosahexaenoic acid (DHA) make it as a good candidate for designing and development of the new anticonvulsant medications.
Ten DHA-based molecules were screened based on in silico screening of DHA-like molecules by root-mean-square deviation of atomic positions, the biological activity score of Professional Association for SQL Server, and structural requirements suggested by pharmacophore design. Anticonvulsant activity was tested against clonic seizures induced by pentylenetetrazole (PTZ, 60 mg/kg, i.p.) and tonic seizures induced by maximal electroshock (MES, 50 mA, 50 Hz, 1 ms duration) by intracerebroventricular (i.c.v.) injection of the screened compounds to mice.
Among screened compounds, 4-Phenylbutyric acid, 4-Biphenylacetic acid, phenylacetic acid, and 2-Phenylbutyric acid showed significant protective activity in pentylenetetrazole test with ED50 values of 4, 5, 78, and 70 mM, respectively. In MES test, shikimic acid and 4-tert-Butylcyclo-hexanecarboxylic acid showed significant activity with ED50 values 29 and 637 mM, respectively. Effective compounds had no mortality in mice up to the maximum i.c.v. injectable dose of 1 mM.
Common electrochemical features and three-dimensional spatial structures of the effective compounds suggest the involvement of the anticonvulsant mechanisms similar to the parent compound DHA.


Investigation of the adsorption behaviour of a chiral model compound on a tartardiamide-based network-polymeric chiral stationary phase

Johan Lindholm, Torgny Fornstedt
PMID: 16275282   DOI: 10.1016/j.chroma.2005.07.122

Abstract

The adsorption behaviour of the enantiomers of 2-phenylbutyric acid on the chiral stationary phase (CSP) Kromasil CHI-TBB was studied using hexane/MTBE (90/10) as eluent. Adsorption isotherms were acquired at 40 different enantiomer concentrations in the interval between 7.6 microM and 305 mM, an approximately 40,000-fold dynamic range. The adsorption data fitted well to the bi-Langmuir model, indicating a heterogeneous surface with two different types of adsorption sites having different equilibrium constants and capacities; namely one chiral site and one non-chiral site. A comparison with earlier adsorption studies on modern CSPs revealed that the capacity value of the "true" chiral site of Kromasil CHI-TBB is the largest reported so far. The elution profiles simulated with these parameters show excellent agreement with the corresponding experimental profiles. Guidelines for comparisons of loading capacities of CSPs are presented.


[Some new iodized derivatives of 2-phenylbutyric acid and of phenylacetic acid]

M GIANNINI, M FEDI
PMID: 13607648   DOI:

Abstract




Enantioselective degradation and unidirectional chiral inversion of 2-phenylbutyric acid, an intermediate from linear alkylbenzene, by Xanthobacter flavus PA1

Yishan Liu, Ping Han, Xiao-Yan Li, Kaimin Shih, Ji-Dong Gu
PMID: 21794984   DOI: 10.1016/j.jhazmat.2011.06.088

Abstract

Microbial degradation of the chiral 2-phenylbutyric acid (2-PBA), a metabolite of surfactant linear alkylbenzene sulfonates (LAS), was investigated using both racemic and enantiomer-pure compounds together with quantitative stereoselective analyses. A pure culture of bacteria, identified as Xanthobacter flavus strain PA1 isolated from the mangrove sediment of Hong Kong Mai Po Nature Reserve, was able to utilize the racemic 2-PBA as well as the single enantiomers as the sole source of carbon and energy. In the presence of the racemic compounds, X. flavus PA1 degraded both (R) and (S) forms of enantiomers to completion in a sequential manner in which the (S) enantiomer disappeared much faster than the (R) enantiomer. When the single pure enantiomer was supplied as the sole substrate, a unidirectional chiral inversion involving (S) enantiomer to (R) enantiomer was evident. No major difference was observed in the degradation intermediates with either of the individual enantiomers when used as the growth substrate. Two major degradation intermediates were detected and identified as 3-hydroxy-2-phenylbutanoic acid and 4-methyl-3-phenyloxetan-2-one, using a combination of liquid chromatography-mass spectrometry (LC-MS), and (1)H and (13)C nuclear magnetic resonance (NMR) spectroscopy. The biochemical degradation pathway follows an initial oxidation of the alkyl side chain before aromatic ring cleavage. This study reveals new evidence for enantiomeric inversion catalyzed by pure culture of environmental bacteria and emphasizes the significant differences between the two enantiomers in their environmental fates.


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